molecular formula C14H20N2O4 B596624 2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate CAS No. 1363383-12-3

2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate

Cat. No. B596624
CAS RN: 1363383-12-3
M. Wt: 280.324
InChI Key: COCKREWRKXYGFL-UHFFFAOYSA-N
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Description

“2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate” is a chemical compound with the molecular formula C14H20N2O4. It is a derivative of pyrrolopyrazine, a heterocyclic compound .

Scientific Research Applications

Synthesis and Properties

  • Synthesis of N-Unsubstituted Pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones : A study by Mokrov et al. (2011) details the synthesis of novel heterocyclic systems including imidazo[1,2-a]-pyrrolo[1,2-d]pyrazines and pyrrolo[2,1-c]pyrazines starting from compounds related to 2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate (Mokrov et al., 2011).

  • Cardiovascular Applications : Sato et al. (1980) synthesized derivatives including a compound structurally similar to 2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate and evaluated their coronary vasodilating and antihypertensive activities, finding some compounds with promising potential as cardiovascular agents (Sato et al., 1980).

  • Chemiluminescent Compounds : Tominaga et al. (1998) conducted research on derivatives of 5-aminopyrazole-4-carbonitrile, which are chemically related to 2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate, for potential use as chemiluminescent compounds (Tominaga et al., 1998).

Organocatalyzed Synthesis

  • Organocatalyzed Synthesis of Derivatives : Hozjan et al. (2023) described the synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, using a process that may be relevant for compounds like 2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate (Hozjan et al., 2023).

properties

IUPAC Name

2-O-tert-butyl 6-O-methyl 3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)15-7-8-16-10(9-15)5-6-11(16)12(17)19-4/h5-6H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCKREWRKXYGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=C2C(=O)OC)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801113567
Record name Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) 6-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate

CAS RN

1363383-12-3
Record name Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) 6-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) 6-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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